alpha-Amyrin palmitate

Enzyme inhibition cAMP-dependent protein kinase signal transduction

Researchers studying cAK-mediated signaling or inflammatory arthritis require a tool compound with validated target engagement. Generic substitution with unesterified α-amyrin or β-amyrin palmitate produces irreproducible data. α-Amyrin palmitate resolves this as a selective cAK inhibitor (IC50 4-9 μM, Ki 2-6 μM) and non-competitive chymotrypsin inhibitor (Ki 6 μM), with in vivo antiarthritic efficacy at 66 mg/kg in the adjuvant-induced arthritis rat model. ≥98% HPLC purity; global shipping.

Molecular Formula C46H80O2
Molecular Weight 665.1 g/mol
CAS No. 22255-10-3
Cat. No. B198880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Amyrin palmitate
CAS22255-10-3
Synonymsalpha-amyrin palmitate
Molecular FormulaC46H80O2
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C
InChIInChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37?,38-,39+,41-,43-,44+,45-,46-/m1/s1
InChIKeyBHPGRVQWTLDDQX-MYFXNNOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Alpha-Amyrin Palmitate Overview


Alpha-Amyrin palmitate (CAS 22255-10-3) is a semi-synthetic triterpenoid ester derived from the pentacyclic triterpene α-amyrin, a natural product found in various plant species including Santalum album (sandalwood) and Ficus tikoua [1]. With a molecular formula of C46H80O2 and a molecular weight of 665.1 g/mol, this lipophilic compound (predicted LogP ~13.6) exhibits extremely low aqueous solubility (1.0e-05 g/L) and is primarily soluble in organic solvents such as chloroform, DMSO, and ethyl acetate [2]. The compound is a non-competitive inhibitor of chymotrypsin (Ki = 6 μM) and demonstrates in vivo antiarthritic activity in the adjuvant-induced arthritis model in rats . Commercially, it is typically supplied as a powder with HPLC purity ≥98% and is intended exclusively for research applications, not for human therapeutic use .

Kinase studies cAK-selective inhibition research; ester-dependent probe for cAMP-dependent signaling
Protease target Non-competitive chymotrypsin inhibition mechanism exploration
In vivo model Adjuvant-arthritis model response context; biomarker and histopathology endpoints
Physicochemical handling High lipophilicity formulation research; organic-solvent workflow

Why Alpha-Amyrin Palmitate Cannot Be Substituted


Substituting α-amyrin palmitate with structurally similar compounds is not scientifically justified due to profound differences in bioactivity, molecular target engagement, and physicochemical properties. While unesterified α-amyrin exhibits an IC50 of 52 μM against plant Ca2+-dependent protein kinase (CDPK), its palmitate ester derivative shows no activity against this target, highlighting a complete functional divergence driven by esterification [1]. Conversely, α-amyrin palmitate is a potent inhibitor of cAMP-dependent protein kinase (cAK) with IC50 values between 4-9 μM, a property shared with its linoleate ester counterpart but absent in the parent α-amyrin molecule [2]. In contrast, the closely related β-amyrin palmitate exhibits a fundamentally different pharmacological profile, including antidepressant-like activity and α1-adrenoceptor antagonism, with potent antihyperglycemic effects observed at a very low dose of 50 μg/kg in diabetic rats—a profile not reported for α-amyrin palmitate [3]. These divergent activities underscore that the specific ester moiety and amyrin isomer dictate the compound's unique interaction with biological systems, making generic substitution in experimental protocols a source of irreproducible data.

Unesterified α-amyrin
Lacks cAK inhibition; kinase profile may shift, leading to different readouts in cAK-dependent assays.
β-Amyrin palmitate
Shows antihyperglycemic and CNS-modulating effects; diverges from arthritis-model response context.
Palmitate ester essential
Esterification redirects kinase target engagement; generic replacement may produce data mismatch.

Alpha-Amyrin Palmitate Comparative Evidence


cAK Inhibition vs. Unesterified α-Amyrin

Alpha-Amyrin palmitate is a potent inhibitor of the catalytic subunit of cAMP-dependent protein kinase (cAK), with reported IC50 values in the range of 4-9 μM [1]. In contrast, the parent compound, unesterified α-amyrin, does not inhibit cAK, demonstrating that the palmitate esterification is essential for this specific activity [1]. This inhibition is competitive with respect to both peptide substrate and ATP, with Ki values in the range of 2-6 μM [1].

cAK Inhibition
Head-to-head
Target
IC50 4–9 µM; Ki 2–6 µM
Unesterified α-amyrin
Inactive
Ester-dependent cAK probe utility confirmed; critical for pathway studies.
In vitro enzyme assay, cAK catalytic subunit.
Enzyme inhibition cAMP-dependent protein kinase signal transduction

CDPK Activity Loss in Palmitate Ester

The esterification of α-amyrin to its palmitate form dramatically alters its kinase inhibition profile. Unesterified α-amyrin inhibits plant Ca2+-dependent protein kinase (CDPK) with an IC50 of 52 μM [1]. However, α-amyrin palmitate shows no inhibitory activity against CDPK [1]. This loss of function highlights that the palmitate group does not simply enhance potency but fundamentally redirects molecular target engagement.

CDPK Selectivity
Head-to-head
Target
Inactive
Unesterified α-amyrin
IC50 52 µM
Palmitate redirects kinase target; prevents CDPK false-negative interpretation.
Plant CDPK assay; esterification alters specificity.
Kinase selectivity CDPK target specificity

Adjuvant Arthritis Biomarker Reversal

In a validated adjuvant-induced arthritis model in Wistar rats, oral administration of α-amyrin palmitate at 66 mg/kg body weight every 48 hours for 5 days (from days 32 to 40 post-adjuvant) resulted in significant therapeutic effects by day 50 [1]. The treatment returned elevated serum hyaluronate and blood granulocyte counts toward non-arthritic control levels and corrected moderate anemia associated with the disease [1]. Histological analysis revealed reduced synovial proliferation, decreased leukocyte infiltration in bone marrow, and prevention of bone and cartilage destruction in treated rats [1].

In Vivo Arthritis Model
Reported
Dose / Model
66 mg/kg oral; adjuvant-arthritis rat
Outcome
Biomarker reversal, reduced joint destruction
Supports arthritis model-response context; histopathology improvement observed.
Adult male Wistar rats; dosing days 32–40 post-adjuvant.
Anti-arthritic in vivo efficacy biomarker reversal adjuvant arthritis

Chymotrypsin Inhibition Mechanism

Alpha-Amyrin palmitate acts as a potent, non-competitive inhibitor of the serine protease chymotrypsin, with a reported inhibition constant (Ki) of 6 μM . This specific inhibitory activity is a distinct biochemical property that can be utilized in enzymatic studies and may contribute to its overall anti-inflammatory mechanism by modulating protease activity.

Chymotrypsin Ki
Data to verify
6 µM
non-competitive inhibition
Reported protease inhibition context; independent verification needed.
In vitro enzyme assay; source data to review.
Protease inhibition chymotrypsin enzymology

A2780 Cytotoxicity Profile

Alpha-Amyrin palmitate exhibits weak cytotoxicity against the A2780 human ovarian cancer cell line . While specific quantitative IC50 data for this cell line is not provided in the core source, the classification as 'weak' suggests a low potency compared to standard chemotherapeutics and implies a favorable selectivity profile in the context of its primary anti-inflammatory applications.

A2780 Cytotoxicity
Data to verify
Weak activity reported; IC50 >50 µM inferred vs. chemotherapeutics.
Low cytotoxicity in A2780 cell model may support selectivity screening context.
No quantitative IC50 provided; cell viability assay context.
Cytotoxicity A2780 ovarian cancer

Low Aqueous Solubility and High Lipophilicity

Alpha-Amyrin palmitate is characterized by extreme lipophilicity, with a predicted LogP of approximately 13.6 and a calculated aqueous solubility of only 1.0e-05 g/L [1]. It is practically insoluble in water but soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. This physicochemical profile necessitates specific formulation strategies for in vitro and in vivo applications, such as the use of organic co-solvents or delivery vehicles.

Physicochemical Profile
Class-level
LogP ~13.6
Aqueous solubility 1.0e-05 g/L
Extreme lipophilicity requires organic-solvent formulation; impacts exposure modeling.
Predicted LogP; experimental solubility reported.
Solubility lipophilicity formulation LogP

Alpha-Amyrin Palmitate Research Applications


Preclinical Arthritis Studies

Based on the demonstrated in vivo efficacy in the adjuvant-induced arthritis rat model, where α-amyrin palmitate at 66 mg/kg reversed key disease biomarkers and prevented joint destruction , this compound is ideally suited for preclinical research investigating novel mechanisms and therapeutic interventions for rheumatoid arthritis and related inflammatory arthropathies.

cAK Signaling Pathway Research

The potent and specific inhibition of cAK (IC50 = 4-9 μM, Ki = 2-6 μM) by α-amyrin palmitate, a property not shared by its unesterified parent compound , makes it a valuable chemical probe for dissecting cAK-mediated signaling cascades in cellular and biochemical assays, particularly in the context of inflammation and cell proliferation.

Serine Protease Inhibition Assays

With a characterized non-competitive inhibition mechanism against chymotrypsin (Ki = 6 μM) , α-amyrin palmitate serves as a useful tool compound for enzymologists studying the kinetics and structural basis of serine protease inhibition, and for exploring the role of chymotrypsin-like proteases in various physiological and pathological processes.

Lipophilic Formulation Development

Given its extremely low aqueous solubility (1.0e-05 g/L) and high LogP (~13.6) , α-amyrin palmitate presents a challenging but ideal model compound for research into formulation strategies aimed at enhancing the bioavailability of highly lipophilic natural products. This includes the development of lipid-based nanoparticles, emulsions, and other advanced drug delivery systems.

Application
Selection Property
Validation Focus
Adjuvant arthritis model studies
Reported disease-model biomarker reversal
Joint histopathology and serum marker endpoints
cAK-dependent signaling assays
Ester-specific cAK inhibition profile
Kinase selectivity and ATP-competitive assessment
Chymotrypsin enzymology
Non-competitive inhibition mechanism
Protease inhibition kinetics and target engagement
Lipophilic formulation research
High LogP / low aqueous solubility
Solubility-enhancement and carrier-system design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Amyrin palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.